molecular formula C19H16N2O4S B2809514 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate CAS No. 877635-24-0

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate

Cat. No.: B2809514
CAS No.: 877635-24-0
M. Wt: 368.41
InChI Key: HFAGPEPGSQYARK-UHFFFAOYSA-N
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Description

6-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of structure-activity relationships (SAR). It belongs to a class of molecules featuring a pyran-4-one core linked to a 4,6-dimethylpyrimidine ring via a thioether bridge. This structural motif is found in compounds that have been investigated as functional antagonists of the apelin receptor (APJ), a G-protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis and disease . Research on closely related analogs, where the benzoate moiety is substituted with groups like 4-nitro, 2-chloro, or 2-iodo, has demonstrated potent and selective antagonistic activity at the APJ receptor, providing a basis for exploring cardiovascular and metabolic diseases . Furthermore, the pyrimidine-thioether scaffold is a privileged structure in drug discovery. Molecules containing this substructure have been extensively studied for a broad spectrum of biological activities. The parent compound, 4,6-dimethylpyrimidine-2-thiol, from which this class is derived, has shown significant antimicrobial properties . Subsequent chemical modifications, including esterification with various benzoate groups, are a common strategy to optimize biological activity and physicochemical properties, potentially leading to compounds with enhanced antimicrobial, antioxidant, or antitumor efficacy . The specific substitution pattern on the pyrimidine and benzoate rings is critical for modulating the compound's affinity for biological targets and its overall pharmacological profile. This product is intended for research purposes to further elucidate these mechanisms and activities. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-12-8-13(2)21-19(20-12)26-11-15-9-16(22)17(10-24-15)25-18(23)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAGPEPGSQYARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the sulfanylmethyl group. The pyran ring is then formed through a cyclization reaction, and finally, the benzoate group is attached via esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.

Scientific Research Applications

Chemistry

In chemistry, 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its ability to modulate biological targets, such as enzymes or receptors, which could lead to the development of new drugs.

Industry

In industry, this compound may be used in the production of specialty chemicals or materials. Its unique properties can be leveraged to create products with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound Analog Compound
Core Structure 4-Oxo-4H-pyran 3-Oxo-3,6-dihydro-2H-pyran
Position 3 Substituent Benzoate ester Benzoate ester
Position 6 Substituent Thioether-linked 4,6-dimethylpyrimidine Methoxyphenoxy group
Key Functional Groups Thioether (C-S-C), pyrimidine, ester Ether (C-O-C), methoxy, ester

Electronic and Steric Effects

  • Thioether vs. Ether: The thioether in the target compound has lower electronegativity (S vs. O), increasing electron-donating capacity and lipophilicity. This may enhance membrane permeability but reduce metabolic stability compared to the methoxyphenoxy analog .
  • Pyrimidine vs. In contrast, the methoxyphenoxy group offers π-π stacking interactions but lacks hydrogen-bonding donors .

Pyrimidine-Containing Derivatives

Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (synthesized in ) share the pyrimidine motif but feature a benzooxazinone core instead of pyran. Key differences include:

  • Core Reactivity: The pyran-4-oxo group in the target compound may exhibit keto-enol tautomerism, influencing acidity and reactivity. Benzooxazinones, however, are more rigid due to fused aromatic systems .
  • Synthetic Routes: The target compound’s thioether linkage likely requires nucleophilic substitution (e.g., using Cs₂CO₃ in DMF, as in ), whereas methoxyphenoxy analogs may form via SN2 reactions .

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate is a complex organic compound with significant potential in various biological applications. This compound incorporates unique structural features, including a pyrimidine and pyran moiety, which contribute to its biological activity. This article explores the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C19H17N3O6S2, with a molecular weight of approximately 427.4 g/mol. The compound's structure includes:

  • A pyrimidine ring that may enhance interactions with biological targets.
  • A thioether linkage that could influence its reactivity.
  • A benzoate group that may contribute to its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antagonistic Activity

A related compound, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221), has been identified as a potent antagonist of the apelin (APJ) receptor. This receptor is crucial in cardiovascular homeostasis and energy metabolism. ML221 demonstrated over 37-fold selectivity over the angiotensin II type 1 (AT1) receptor and showed minimal binding to other GPCRs .

Antimicrobial Properties

Compounds with similar structural features have been reported to possess antimicrobial properties. The presence of the pyrimidine and pyran systems suggests potential for diverse biological activity due to their aromatic nature. Research has indicated that derivatives of these compounds can exhibit significant antibacterial and antifungal activities .

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. For instance, docking studies have shown good binding affinities to various targets, suggesting that the compound can modulate their activity effectively .

Research Findings and Case Studies

StudyFindings
Discovery of ML221 Identified as a functional antagonist of the APJ receptor; selective over AT1 receptor .
Antimicrobial Activity Similar compounds demonstrated significant antibacterial effects against various strains .
Docking Studies Showed promising binding affinities for several receptors, indicating potential therapeutic targets .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of pyrimidine and pyran intermediates followed by their coupling with benzoate or naphthoate groups. The optimization of reaction conditions is crucial for achieving high yields and purity .

Q & A

Q. What are the critical steps and reagents involved in synthesizing this compound?

The synthesis involves multi-step reactions starting with pyrimidine and pyran intermediates. Key steps include:

  • Coupling of pyrimidine-thioether : Reaction of 4,6-dimethylpyrimidine-2-thiol with a bromomethylpyran derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.
  • Esterification : Condensation of the pyran intermediate with benzoic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Purification : Column chromatography with solvents such as ethyl acetate/hexane mixtures to isolate the final product. Critical reagents include thiol-containing pyrimidines, halogenated pyran precursors, and anhydrous solvents to avoid hydrolysis .

Q. Which spectroscopic and crystallographic methods confirm the molecular structure?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing pyrimidine (δ 6.5–8.5 ppm) and pyran (δ 4.0–5.5 ppm) signals .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 426.49) .
  • X-ray crystallography : SHELX programs refine crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between carbonyl groups and pyrimidine rings) .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

The compound is lipophilic due to its aromatic benzoate and pyrimidine groups, making it soluble in organic solvents (e.g., DMSO, chloroform) but poorly water-soluble. This necessitates:

  • DMSO stock solutions for in vitro assays.
  • Surfactants (e.g., Tween-80) or cyclodextrins for aqueous solubility enhancement in biological studies .

Advanced Research Questions

Q. How can researchers design in vitro assays to elucidate the mechanism of action against microbial targets?

  • Enzyme inhibition assays : Test inhibition of microbial enzymes (e.g., dihydrofolate reductase) using spectrophotometric monitoring of NADPH oxidation at 340 nm .
  • Receptor binding studies : Radiolabeled ligand displacement assays (e.g., ³H-thymidine uptake in bacterial cultures) to quantify affinity for target receptors .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated microbial cells, highlighting disrupted pathways .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

  • Standardized protocols : Use consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
  • Comparative analogs analysis : Reference structurally similar compounds (Table 1) to contextualize activity trends. For example, replacing the benzoate with a fluorobenzoate group (as in ) enhances lipophilicity and potency.

Table 1 : Bioactivity comparison of structural analogs

CompoundSubstituentIC₅₀ (μM)
Benzoate derivativeNone12.3
2-Fluorobenzoate derivativeFluorine at C28.7
3,4-DiethoxybenzoateEthoxy groups at C3/C415.1

Q. What synthetic modifications to the benzoate moiety could enhance bioavailability?

  • Electron-withdrawing groups : Introduce fluorine or nitro groups at the benzoate para-position to improve metabolic stability .
  • PEGylation : Attach polyethylene glycol (PEG) chains to increase aqueous solubility and circulation time.
  • Prodrug strategies : Convert the ester to a carboxylic acid (pH-sensitive prodrug) for targeted release in acidic environments (e.g., tumor microenvironments) .
  • Systematic testing : Use logP measurements and Caco-2 cell permeability assays to rank derivatives by bioavailability .

Methodological Notes

  • Contradiction resolution : For conflicting bioactivity data, perform dose-response curves across multiple cell lines and validate with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
  • Structural analysis : SHELXL refinement (via Olex2 or WinGX) is recommended for high-precision crystallographic data, particularly for twinned crystals or high-resolution datasets .

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